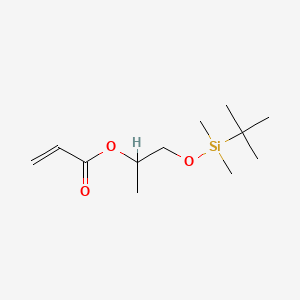
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate is a chemical compound with the molecular formula C12H24O3Si and a molecular weight of 244.403 g/mol . This compound is characterized by the presence of an acrylate group and a tert-butyldimethylsilyl (TBDMS) protecting group, which makes it a valuable intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction proceeds under mild conditions and results in the formation of the TBDMS-protected intermediate. This intermediate can then be reacted with acryloyl chloride in the presence of a base to yield the final product .
Análisis De Reacciones Químicas
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate undergoes various chemical reactions, including:
Oxidation: The acrylate group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The acrylate group can be reduced to form alcohols or alkanes.
Substitution: The TBDMS group can be removed under acidic conditions to yield the free hydroxyl compound.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acids like hydrochloric acid (HCl) for deprotection .
Aplicaciones Científicas De Investigación
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate involves the reactivity of the acrylate group and the stability provided by the TBDMS protecting group. The acrylate group can undergo polymerization or other addition reactions, while the TBDMS group protects the hydroxyl functionality from unwanted reactions . This dual functionality allows for precise control over the reactivity and stability of the compound in various chemical processes.
Comparación Con Compuestos Similares
1-((tert-Butyldimethylsilyl)oxy)propan-2-yl Acrylate can be compared with similar compounds such as:
1-((tert-Butyldimethylsilyl)oxy)propan-2-ol: This compound lacks the acrylate group and is primarily used as a protecting group for hydroxyl functionalities.
(tert-Butyldimethylsilyloxy)acetaldehyde: This compound contains an aldehyde group instead of an acrylate group and is used in different synthetic applications.
1-(tert-Butyldimethylsilyloxy)-2-propanone: This compound contains a ketone group and is used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its combination of the acrylate and TBDMS groups, which provides a balance of reactivity and stability that is valuable in organic synthesis .
Propiedades
Fórmula molecular |
C12H24O3Si |
|---|---|
Peso molecular |
244.40 g/mol |
Nombre IUPAC |
1-[tert-butyl(dimethyl)silyl]oxypropan-2-yl prop-2-enoate |
InChI |
InChI=1S/C12H24O3Si/c1-8-11(13)15-10(2)9-14-16(6,7)12(3,4)5/h8,10H,1,9H2,2-7H3 |
Clave InChI |
ASJYIBZQRDLJKS-UHFFFAOYSA-N |
SMILES canónico |
CC(CO[Si](C)(C)C(C)(C)C)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















